molecular formula C20H24O8S B13841148 1-O-Benzyl 6-O-Tosyl-D-mannose

1-O-Benzyl 6-O-Tosyl-D-mannose

Cat. No.: B13841148
M. Wt: 424.5 g/mol
InChI Key: UGKRVULERSDYKA-WYGKVCCSSA-N
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Description

1-O-Benzyl 6-O-Tosyl-D-mannose is a chemical compound with the molecular formula C20H24O8S and a molecular weight of 424.46 g/mol. It is an intermediate in the synthesis of 6-O-Tosyl-D-mannose, which is a protected form of D-Mannose. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Preparation Methods

The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.

    Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Chemical Reactions Analysis

1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.

    Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.

Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycosylation Reactions

1-O-Benzyl 6-O-Tosyl-D-mannose serves as an effective glycosyl donor due to the presence of the tosyl group, which acts as a good leaving group. This compound has been utilized in various glycosylation reactions to produce β-glycosides selectively. For instance, studies have demonstrated that using different bases and sulfonylating agents can lead to high β-selectivity in glycosylation reactions, enhancing the efficiency of synthesizing oligosaccharides .

Table 1: Glycosylation Reaction Outcomes

BaseSulfonylating AgentYield (%)β/α Ratio
KN(SiMe3)24i46β only
NaN(SiMe3)24i81β only
LiN(SiMe3)24iNRNR

NR: No reaction

Synthesis of Complex Carbohydrates

The compound has been employed in the synthesis of various complex carbohydrates, including anhydro sugars and other derivatives. For example, researchers have successfully synthesized 1,4-anhydro-α-D-mannopyranose from related mannose derivatives using specific reaction conditions that optimize nucleophilicity and reactivity .

This synthetic pathway is significant as it opens avenues for creating novel carbohydrate structures that may have biological relevance or potential therapeutic applications.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. The modification of sugar moieties can affect the pharmacokinetic properties of drugs, including their bioavailability and specificity toward biological targets. For instance, studies indicate that sugar-based compounds can enhance the efficacy of certain drugs by improving their interaction with biological systems .

Cosmetic Formulations

Another application area for this compound is in cosmetic formulations. The use of sugar derivatives like this compound can improve the stability and efficacy of topical products. Research shows that these compounds can act as humectants or emulsifiers, contributing to skin hydration and product stability .

Mechanism of Action

The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .

Comparison with Similar Compounds

1-O-Benzyl 6-O-Tosyl-D-mannose can be compared with other similar compounds such as:

    1-O-Benzyl 6-O-Tosyl-D-glucose: Similar in structure but derived from glucose instead of mannose.

    1-O-Benzyl 6-O-Tosyl-D-galactose: Similar in structure but derived from galactose.

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various carbohydrate-based molecules.

Properties

Molecular Formula

C20H24O8S

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1

InChI Key

UGKRVULERSDYKA-WYGKVCCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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